molecular formula C10H20O2Si B12548046 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane CAS No. 142057-93-0

2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane

Cat. No.: B12548046
CAS No.: 142057-93-0
M. Wt: 200.35 g/mol
InChI Key: AORUPCISLSIKAX-UHFFFAOYSA-N
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Description

[Note: The following is a hypothetical description based on the compound's class, as no specific data was found.] 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane is a synthetic organosilicon compound featuring a six-membered dioxasilinane ring. This structure classifies it as a cyclic siloxane derivative, a category of chemicals known for their utility in various research and industrial applications. Compounds of this nature are frequently investigated as precursors or intermediates in organic and polymer synthesis, particularly in the development of novel silicone-based materials . The cyclohexyl and methyl substituents on the silicon atom influence the compound's steric profile and reactivity, making it a subject of interest in structure-activity relationship studies and materials science. In a laboratory setting, this chemical is strictly for research use as a building block or reagent. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142057-93-0

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

2-cyclohexyl-2-methyl-1,3,2-dioxasilinane

InChI

InChI=1S/C10H20O2Si/c1-13(11-8-5-9-12-13)10-6-3-2-4-7-10/h10H,2-9H2,1H3

InChI Key

AORUPCISLSIKAX-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCCO1)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane and Analogues

Direct Cyclization Approaches

Direct cyclization methods represent the most straightforward pathway to 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane, typically involving the condensation of a 1,3-diol with a suitable organosilane.

The reaction of a 1,3-diol with an organosilane is a fundamental method for the formation of 1,3,2-dioxasilinanes. In the specific case of this compound, this would involve the reaction of a suitable 1,3-diol with cyclohexyl(methyl)dihalo- or cyclohexyl(methyl)dialkoxysilane. While direct literature on this specific molecule is scarce, the general principle is well-established for the synthesis of similar cyclic acetals. organic-chemistry.org For instance, methods for forming methylene (B1212753) acetals from 1,3-diols using reagents like methoxymethylphenylsulfide highlight the feasibility of such cyclizations. organic-chemistry.org

A general representation of this direct cyclization is as follows:

This reaction is typically driven by the formation of a stable cyclic silyl (B83357) ether.

The efficiency of the direct cyclization is often dependent on the catalyst and reaction conditions employed. For analogous reactions forming cyclic acetals, mild and efficient methods have been developed. organic-chemistry.org For example, the use of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be highly effective for the preparation of cyclic acetals under mild conditions. organic-chemistry.org While specific catalysts for the synthesis of this compound are not detailed in the provided results, it is reasonable to infer that similar Lewis acidic or protic acid catalysts would be effective in promoting the condensation between the 1,3-diol and the organosilane. The choice of solvent and temperature would also be crucial in optimizing the yield and minimizing side reactions.

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods provide alternative routes to the 1,3,2-dioxasilinane core structure, often involving the cyclization of a pre-formed precursor.

Intramolecular hydrosilylation is a powerful technique for the formation of cyclic silicon-containing compounds. nih.gov This method involves the cyclization of an unsaturated alkoxysilane, where a silicon-hydride bond adds across a carbon-carbon double or triple bond within the same molecule. nih.gov For the synthesis of a dioxasilinane structure, a relevant precursor would be an allyloxy- or homoallyloxy-substituted silane (B1218182).

A study by an undisclosed research group demonstrated that the catalyst tris(pentafluorophenyl)borane, B(C6F5)3, effectively promotes the regio- and stereoselective cyclization of unsaturated alkoxysilanes to generate oxasilinanes. nih.gov This methodology could be extended to the synthesis of dioxasilinane structures. The process can also be performed as a tandem reaction, starting from an alkenol, which first undergoes silylation followed by intramolecular hydrosilylation. nih.gov

CatalystSubstrate TypeProduct TypeSelectivity
B(C6F5)3Unsaturated alkoxysilanesOxasilinanes, OxasilepanesHigh regio- and stereoselectivity nih.gov
TBATβ-hydroxyketonesDioxasilinanesDiastereoselective (syn or anti depending on reaction order) wwu.edu

Table 1: Catalyst Systems in Hydrosilylation for Dioxasilinane and Analogue Synthesis

The stereochemical outcome of such cyclizations can often be controlled. For instance, in tetra-n-butylammonium triphenyldifluorosilicate (TBAT)-catalyzed hydrosilylations of β-hydroxyketones, the formation of either syn- or anti-dioxasilinanes can be directed by the order of reactivity: silyl etherification followed by intramolecular hydrosilylation leads to the anti-product, while intermolecular carbonyl hydrosilylation followed by dehydrogenative etherification yields the syn-product. wwu.edu

While not directly detailed in the provided search results, silanoxyiodination reactions represent another potential indirect pathway. This type of reaction would likely involve the cyclization of an unsaturated alcohol initiated by an iodonium (B1229267) species and a silane. The general principle involves the activation of the double bond by the iodine source, followed by nucleophilic attack by the hydroxyl group and subsequent trapping of the resulting intermediate with a silicon-based electrophile to form the cyclic silyl ether.

Regioselective and Chemoselective Synthetic Strategies

The synthesis of complex molecules containing the 1,3,2-dioxasilinane moiety often requires high levels of regioselectivity and chemoselectivity. Regioselectivity, in the context of direct cyclization, would involve the selective reaction of the organosilane with a specific 1,3-diol in the presence of other hydroxyl groups. In intramolecular hydrosilylation, regioselectivity pertains to the specific double bond that the Si-H bond adds across.

Chemoselectivity is crucial when other reactive functional groups are present in the starting materials. For example, in the synthesis of dioxasilinanes from β-hydroxyketones, the catalyst system must selectively promote either the silylation of the hydroxyl group or the hydrosilylation of the ketone carbonyl. wwu.edu The development of catalyst systems that can achieve high levels of both regioselectivity and chemoselectivity is a key focus in modern synthetic chemistry.

Control over Silicon-Oxygen Bond Formation

The construction of the 1,3,2-dioxasilinane ring is fundamentally a process of forming two silicon-oxygen (Si-O) bonds. The control over this transformation is crucial for achieving high yields and avoiding unwanted side products, such as linear polymers. The Si-O bond is notably strong and its formation is a thermodynamically favorable process. wikipedia.org The primary synthetic route involves the reaction of a 1,3-diol with a diorganodichlorosilane, in this specific case, cyclohexy(methyl)dichlorosilane.

The reaction proceeds via nucleophilic attack by the hydroxyl groups of the diol on the electrophilic silicon center, with the concomitant elimination of hydrogen chloride (HCl). To drive the reaction to completion, a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, is typically added to act as an acid scavenger.

Key factors influencing the control over Si-O bond formation include:

The Nature of the Silicon Precursor: The reactivity of the silicon electrophile is paramount. Dichlorosilanes are common due to their commercial availability and appropriate reactivity. The nature of the substituents on the silicon atom can also influence the reaction rate.

Reaction Conditions: The formation of the cyclic dioxasilinane is favored over intermolecular polymerization under high dilution conditions, which promote intramolecular cyclization.

Catalysis: Novel catalytic systems have been developed to facilitate the formation of the dioxasilinane ring system. For instance, tetra-n-butylammonium triphenyldifluorosilicate (TBAT) has been shown to catalyze the hydrosilylation of β-hydroxyketones, which directly yields dioxasilinane intermediates. wwu.edu This approach combines the reduction of a ketone and the protection of the resulting 1,3-diol in a single, efficient step.

The unique electronic properties of the Si-O bond contribute to the characteristics of the resulting heterocycle. Unlike the analogous C-O-C linkage in 1,3-dioxanes, the Si-O-C bond angle is more flexible. This is partly explained by hyperconjugative interactions, where the oxygen lone pairs (nO) donate into the silicon-containing antibonding orbitals (σ*), which influences the conformational behavior of the ring system. researchgate.net

Table 1: Conditions for Dioxasilinane Formation from β-Hydroxy Ketones wwu.edu
β-Hydroxy Ketone SubstrateHydrosilaneCatalystProductYield
1-hydroxy-1,3-diphenylbutan-2-onePh2SiH2TBAT2,2,4,6-tetraphenyl-1,3,2-dioxasilinane85%
4-hydroxy-4-phenylbutan-2-onePh2SiH2TBAT4-methyl-2,2,6-triphenyl-1,3,2-dioxasilinane91%

Stereocontrol in Ring Closure Reactions

Stereocontrol is a critical aspect of synthesizing this compound, especially when the carbon backbone of the 1,3-diol precursor contains stereocenters. The silicon atom in the target molecule is itself a stereocenter, being attached to four different groups (oxygen, oxygen, cyclohexyl, and methyl). Consequently, the reaction of a chiral 1,3-diol with cyclohexy(methyl)dichlorosilane can result in the formation of diastereomers.

The stereochemical outcome of the ring closure is primarily substrate-controlled. The pre-existing stereochemistry of the 1,3-diol dictates the relative stereochemistry of the substituents on the newly formed dioxasilinane ring. The cyclization reaction with dichlorosilanes generally proceeds with retention of configuration at the carbon stereocenters. The 1,3,2-dioxasilinane ring typically adopts a stable chair conformation, and the substituents will orient themselves to minimize steric interactions.

Therefore, achieving high diastereoselectivity in the final product relies on the stereoselective synthesis of the 1,3-diol starting material. Significant research has been devoted to the diastereoselective synthesis of 1,3-diols, which are then used to form the dioxasilinane ring.

Substrate-Directed Reductions: A common strategy involves the stereoselective reduction of a β-hydroxy ketone. The resident hydroxyl group directs the approach of the reducing agent to the ketone, leading to a predominance of the syn- or anti-1,3-diol, which can then be cyclized. The hydrosilylation of β-hydroxyketones, for example, can proceed with high diastereoselectivity to form the corresponding dioxasilinanes directly. wwu.edu

Multi-component Reactions: Highly convergent methods have been developed to access stereodefined 1,3-diols. A titanium-mediated reductive coupling of propargylic alcohols with aldehydes or ketones has been shown to produce syn-1,3-diols with excellent diastereoselectivity. nih.gov These diols are ideal precursors for synthesizing stereochemically pure dioxasilinanes.

Intramolecular Hydrosilylation: Another powerful technique for stereocontrolled synthesis involves intramolecular hydrosilylation. A homoallylic alcohol can be protected with a hydrosilyl group, and a subsequent platinum-catalyzed intramolecular cyclization can form a five-membered ring with high syn stereoselectivity. nih.gov This principle can be extended to the formation of six-membered rings, where the stereochemistry is controlled during the ring-forming step.

The choice of synthetic route to the 1,3-diol precursor is thus the most critical factor in controlling the final stereochemistry of the this compound product.

Table 2: Diastereoselective Synthesis of syn-1,3-Diol Precursors nih.gov
Propargylic AlcoholAldehyde/KetoneProduct (syn-1,3-diol)YieldDiastereomeric Ratio (syn:anti)
1-phenylprop-2-yn-1-olBenzaldehyde1,3-diphenylpropane-1,3-diol85%>20:1
1-phenylprop-2-yn-1-olCyclohexanecarbaldehyde1-cyclohexyl-3-phenylpropane-1,3-diol82%>20:1
1-phenylprop-2-yn-1-olIsobutyraldehyde4-methyl-1-phenylpentane-1,3-diol88%>20:1

Mechanistic Investigations of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane Formation

Elucidation of Reaction Mechanisms in Cyclic Silyl (B83357) Ether Synthesis

The formation of 2-cyclohexyl-2-methyl-1,3,2-dioxasilinane typically proceeds via the reaction of a 1,3-diol with a di-substituted silane (B1218182), such as cyclohexyl(methyl)dichlorosilane or a related reactive silicon species. The fundamental reaction is an intramolecular cyclization that establishes two new silicon-oxygen bonds.

The general synthesis of cyclic silyl ethers can be approached through several mechanistic pathways. One common method involves the reaction of a diol with a silylating agent in the presence of a base. The base deprotonates the hydroxyl groups of the 1,3-diol, creating nucleophilic alkoxides that subsequently attack the electrophilic silicon center of the silylating agent in a stepwise or concerted fashion.

An alternative and mechanistically distinct approach involves the intramolecular hydrosilylation of a β-hydroxy ketone. This reaction, often catalyzed, proceeds through the formation of a silyl ether at the hydroxyl group, followed by an intramolecular hydride transfer from the silicon to the ketone's carbonyl carbon. This creates the second Si-O bond and completes the cyclization. For instance, the treatment of β-hydroxy ketones with diphenylsilane (B1312307) in the presence of a catalyst like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) has been shown to produce dioxasilinanes. chemrxiv.org A proposed mechanism for this transformation involves the initial formation of a silyl ether, which then undergoes an intramolecular carbonyl hydrosilylation. chemrxiv.org This process is believed to proceed through a six-membered chair-like transition state. chemrxiv.org

The reaction diastereoselectivity is often high, which is consistent with an intramolecular hydride delivery mechanism. chemrxiv.org This general mechanism can be extrapolated to the formation of this compound, where a suitable β-hydroxy ketone precursor would be required.

ReactantsCatalyst/ReagentProductKey Mechanistic Feature
1,3-Propanediol (B51772) derivativeCyclohexyl(methyl)dichlorosilane, BaseThis compoundStepwise or concerted nucleophilic substitution
β-Hydroxy ketoneCyclohexyl(methyl)silane, Catalyst (e.g., TBAT)This compoundIntramolecular carbonyl hydrosilylation

Role of Catalysis in Dioxasilinane Cyclization (e.g., Copper-Catalyzed Si-O Coupling)

While many silyl ether formations can proceed with simple acid or base catalysis, transition metal catalysis offers alternative pathways with potentially higher efficiency and selectivity. Copper catalysis, in particular, has been extensively studied for the formation of C-O bonds and can be conceptually applied to Si-O bond formation in dioxasilinane synthesis.

Copper-catalyzed cross-coupling reactions provide a powerful tool for the formation of various chemical bonds. In the context of Si-O coupling, a plausible mechanism would involve the oxidative addition of a silylating agent to a Cu(I) catalyst, followed by reaction with an alcohol or alkoxide and subsequent reductive elimination to form the Si-O bond and regenerate the catalyst. While direct copper-catalyzed intramolecular cyclization to form this compound from a 1,3-diol and a silylating agent is not extensively documented, analogous copper-catalyzed C-O coupling reactions with diols have been reported to yield cyclic ethers. nih.gov

For example, a copper(II)-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols has been developed, where the diol can act as a reactant, ligand, and solvent. nih.gov This suggests the feasibility of a copper-catalyzed system for promoting the intramolecular Si-O bond formations required for dioxasilinane synthesis. The catalytic cycle would likely involve the coordination of the diol to the copper center, facilitating the intramolecular attack on the silicon electrophile.

Catalyst SystemProposed Mechanistic RolePotential Advantage
Copper(I) or Copper(II) saltsFacilitates Si-O bond formation via oxidative addition/reductive elimination cycleMilder reaction conditions, potential for stereocontrol
Lewis Acids (e.g., BF₃·OEt₂)Activates the silylating agent towards nucleophilic attackCan promote cyclization where uncatalyzed reaction is slow
Tetrabutylammonium difluorotriphenylsilicate (TBAT)Promotes intramolecular carbonyl hydrosilylationHigh diastereoselectivity in the reduction of β-hydroxy ketones

Intermediates and Transition State Analysis in Ring-Forming Reactions

The formation of a six-membered ring, such as in this compound, is generally favored thermodynamically. The analysis of intermediates and transition states provides insight into the reaction kinetics and stereochemical outcome.

In the base-catalyzed reaction of a 1,3-diol with a dichlorosilane (B8785471), the reaction likely proceeds through a mono-silylated intermediate. This intermediate, a chlorosilyl ether, would then undergo a second, intramolecular nucleophilic attack by the remaining hydroxyl group to close the ring. The transition state for this ring-closing step is expected to adopt a chair-like conformation to minimize steric interactions between the substituents on the forming ring and the silicon atom.

For the intramolecular hydrosilylation of a β-hydroxy ketone, the transition state is also proposed to be a six-membered chair-like structure. chemrxiv.org This model is supported by the observed high diastereoselectivity in related reactions. The stereochemistry of the final diol product (after hydrolysis of the dioxasilinane) is dictated by the facial selectivity of the hydride transfer to the carbonyl group, which is controlled by the steric and electronic nature of the substituents on the silicon atom and the carbon backbone.

Computational studies on related ring-forming reactions have been instrumental in elucidating the energetic profiles of various possible transition states. For the formation of this compound, theoretical calculations could predict the most favorable reaction pathway and the geometry of the transition state, offering a deeper understanding of the factors controlling the reaction's efficiency and selectivity. The stability of potential pentacoordinate or hexacoordinate silicon intermediates could also be assessed through such studies. thieme-connect.com

Reaction PathwayKey IntermediateTransition State Geometry
Base-catalyzed cyclization of 1,3-diolMono-silylated chlorosilyl etherChair-like
Catalytic intramolecular hydrosilylationSilyl ether of β-hydroxy ketoneChair-like

Stereochemical Aspects and Chiral Synthesis of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane

Diastereoselectivity in Dioxasilinane Synthesis

The formation of the 1,3,2-dioxasilinane ring from a 1,3-diol and a dihalosilane, such as dichloro(cyclohexyl)methylsilane, proceeds with the retention of the stereochemistry of the diol. Consequently, the diastereoselectivity of the final product is determined during the synthesis of the 1,3-diol precursor. Reliable stereoselective strategies are crucial for obtaining specific diastereomers of the diol. acs.org

One of the most prevalent methods for achieving high diastereoselectivity is the reduction of β-hydroxy ketones. acs.org This approach is particularly powerful because it allows for a diastereodivergent synthesis, meaning either the syn- or anti-1,3-diol can be selectively produced from a single β-hydroxy ketone by choosing the appropriate reducing agent. acs.org For example, chelation-controlled reductions often lead to syn-diols, while non-chelating reducing agents may favor the formation of anti-diols.

Another strategy involves the substrate-induced diastereoselective bromocarboxylation to produce chiral syn-1,3-diols. researchgate.net The selection of the synthetic route to the 1,3-diol is therefore the critical step in controlling the relative stereochemistry of the substituents on the resulting 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane ring.

Table 1: Methods for Diastereoselective Synthesis of 1,3-Diol Precursors

Method Target Diastereomer Key Features
Diastereoselective Reduction of β-Hydroxy Ketones syn or anti Diastereodivergent; outcome depends on the choice of reducing agent. acs.org
Narasaka-Prasad Reduction syn Employs cryogenic conditions and is widely used in industry. researchgate.net
Substrate-Induced Bromocarboxylation syn Offers a high degree of diastereoselectivity based on the substrate's existing stereochemistry. researchgate.net

Enantioselective Approaches to Chiral Dioxasilinane Frameworks

Creating enantiomerically pure this compound hinges on the use of enantiomerically enriched 1,3-diol precursors. Catalytic kinetic resolution and asymmetric synthesis are primary methods for accessing these crucial chiral building blocks. acs.orgnih.gov

Kinetic resolution is a powerful technique for separating enantiomers of racemic 1,3-diols. acs.orgnih.gov This method relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

A notable non-enzymatic method is the kinetic resolution of acyclic 1,3-diols through a copper-catalyzed regioselective dehydrogenative Si-O coupling. acs.orgacs.org In this process, an in situ-formed copper-hydride (Cu-H) catalyst, in conjunction with a chiral ligand, facilitates the enantioselective silylation of just one of the two hydroxyl groups in the diol. acs.org This methodology effectively resolves a wide range of anti-1,3-diols with good to excellent selectivity. acs.org The choice of hydrosilane is critical for achieving both high reactivity and selectivity. acs.org

Enzymatic methods are also widely employed. For instance, lipase-catalyzed kinetic resolution can provide optically active compounds with high enantioselectivity. nih.govorganic-chemistry.org These biocatalytic approaches are valued for their high efficiency and specificity under mild reaction conditions.

The success of many asymmetric syntheses, including the kinetic resolution of 1,3-diols, depends heavily on the design of the chiral ligand. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the reaction's stereochemical outcome. nih.gov

For the copper-catalyzed kinetic resolution of 1,3-diols, ligands such as (R,R)-Ph-BPE have proven effective. acs.orgacs.org In recent years, there has been a shift from traditional C2-symmetric ligands to nonsymmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), which have often shown superior performance in various metal-catalyzed reactions. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a specific transformation. nih.gov Chiral bis(imidazoline) and bis(oxazoline) ligands have also been successfully used in copper-catalyzed asymmetric reactions. nih.gov

Table 2: Examples of Chiral Ligands in Asymmetric Synthesis

Ligand Type Example Application
C2-Symmetric Diphosphine (R,R)-Ph-BPE Cu-catalyzed kinetic resolution of 1,3-diols. acs.org
Bis(oxazoline) Thiophene-based bis(oxazoline) Cu-catalyzed asymmetric Friedel–Crafts alkylation. nih.gov

Conformational Analysis of the 1,3,2-Dioxasilinane Ring System

The six-membered 1,3,2-dioxasilinane ring, similar to cyclohexane (B81311) and other heterocyclic analogues like 1,3,2-dioxaphosphorinanes, is not planar. It adopts puckered conformations to relieve angular and torsional strain. researchgate.netwikipedia.org The most stable and common conformation for these rings is the chair form. researchgate.net However, other conformations, such as twist-boat, are also possible and can exist in equilibrium, particularly in substituted or fused ring systems. researchgate.netnih.gov

For this compound, the conformational preference is dictated by the steric and stereoelectronic effects of the substituents on the ring. The bulky cyclohexyl group and the methyl group are attached to the silicon atom. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky groups prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. wikipedia.org

The conformation of the dioxasilinane ring is also influenced by the conformation of the 1,3-diol precursor from which it was formed. researchgate.net The initial orientation of the groups within the heterocyclic ring framework is often established during the cyclization reaction. researchgate.net The final, most stable conformation is then a result of minimizing steric hindrance and optimizing stereoelectronic interactions within the newly formed ring. researchgate.net In some cases, the fusion of a cyclohexane ring to a heterocyclic system can lock the molecule into a less common conformation. researchgate.netpacific.edu

Table 3: Common Conformations of Six-Membered Rings

Conformation Relative Energy Key Feature
Chair Lowest Staggered arrangement of all bonds, minimizing torsional strain. wikipedia.org
Twist-Boat Intermediate More flexible than the chair form; avoids flagpole interactions of the pure boat. wikipedia.org
Boat Higher Eclipsed bonds and flagpole interactions lead to higher energy. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)

Specific ¹H, ¹³C, and ²⁹Si NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane are not reported in the reviewed literature. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each nucleus. For instance, ¹H NMR would define the proton environments of the methyl and cyclohexyl groups, as well as the propanedioxy portion of the dioxasilinane ring. ¹³C NMR would provide information on the carbon skeleton, and ²⁹Si NMR would be crucial for characterizing the silicon center.

Application of Advanced NMR Techniques for Stereochemical Assignment

There are no published studies employing advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), or HMBC (Heteronuclear Multiple Bond Correlation), for the stereochemical assignment of this compound. These techniques would be necessary to determine the relative stereochemistry, such as the orientation of the cyclohexyl and methyl substituents on the silicon atom relative to the conformation of the six-membered dioxasilinane ring.

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition of this compound, is not available. Furthermore, no electron ionization (EI) or other mass spectrometry fragmentation studies have been found, which would otherwise offer insight into the compound's structure and stability under ionization conditions.

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

A crystallographic study using single-crystal X-ray diffraction has not been reported for this compound. Consequently, definitive information on its solid-state structure, including bond lengths, bond angles, torsional angles, and the absolute configuration of any chiral centers, remains undetermined. Such an analysis would provide unequivocal proof of the molecular geometry and intermolecular interactions in the crystalline state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Detailed Infrared (IR) and Raman spectroscopic data for this compound are absent from the scientific literature. These techniques would be utilized to identify characteristic vibrational modes of the functional groups present, such as the Si-O, C-O, C-C, and C-H bonds. Analysis of the fingerprint region could also yield information about the conformational properties of the molecule. Without this data, a vibrational analysis cannot be performed.

Computational and Theoretical Studies on 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For a compound like 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane, DFT calculations would be instrumental in elucidating the mechanisms of its formation and reactions. For instance, the reaction of a cyclohexyl(methyl)disubstituted silane (B1218182) precursor with 1,3-propanediol (B51772) to form the 1,3,2-dioxasilinane ring could be modeled.

DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed, step-by-step understanding of how bonds are broken and formed. For example, in a hydrolysis reaction, which is a common degradation pathway for silyl (B83357) ethers, DFT could model the approach of a water molecule, the coordination to the silicon center, and the subsequent cleavage of the Si-O bond. The calculated energy barriers for different proposed pathways can help determine the most likely mechanism.

Conformational Preferences and Ring Dynamics via Molecular Modeling

The six-membered 1,3,2-dioxasilinane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of bulky substituents like a cyclohexyl group and a methyl group on the silicon atom introduces significant steric considerations that influence the conformational equilibrium.

Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, are employed to determine the relative stabilities of these conformers. By calculating the potential energy of different spatial arrangements, researchers can identify the lowest energy (most stable) conformation. For this compound, it is anticipated that a chair conformation would be predominant, as is common for six-membered rings. However, the axial or equatorial positioning of the cyclohexyl and methyl groups on the silicon atom would lead to different chair conformers with distinct energies. The large cyclohexyl group would likely prefer an equatorial position to minimize steric hindrance.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ring, showing how it flexes and interconverts between different conformations over time.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and validate experimental spectra. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the definitive assignment of signals to specific atoms within the molecule. This is particularly useful for complex structures where spectral overlap can make assignments ambiguous.

Similarly, the vibrational frequencies corresponding to IR absorption bands can be computed. These calculations can help assign specific peaks in an experimental IR spectrum to particular molecular vibrations, such as the Si-O-C stretching or the C-H bending modes of the cyclohexyl ring. A comparison of theoretical and experimental spectra serves as a rigorous test of the accuracy of the computational model.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides a suite of tools to analyze the distribution of electrons and predict sites of reactivity. For this compound, an analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is particularly insightful.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO indicates the region most susceptible to accepting electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Atomic charges, calculated using various population analysis schemes, provide a quantitative measure of the charge localized on each atom, further pinpointing reactive sites. For instance, the silicon atom in the 1,3,2-dioxasilinane ring is expected to be an electrophilic center, susceptible to nucleophilic attack.

Applications and Derivatives of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane in Advanced Materials and Organic Synthesis

Role as a Building Block in Polymer Chemistry (e.g., Silane-Crosslinked Polyolefins)

While direct evidence for the use of 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane in silane-crosslinked polyolefins is not extensively documented in publicly available research, the broader class of silane (B1218182) compounds is crucial in this field. Silane-crosslinking is a common method to improve the properties of polyolefins like polyethylene, enhancing their thermal resistance, tensile strength, and chemical resistance.

The process generally involves grafting a vinyl-functional silane onto the polyolefin backbone, followed by a moisture-curing step where the silane's alkoxy or other hydrolyzable groups react to form a crosslinked network. A compound like this compound could theoretically be modified to incorporate a vinyl or other reactive group, allowing it to participate in such polymerization and crosslinking reactions. The bulky cyclohexyl group and the methyl group on the silicon atom would influence the resulting polymer's properties, potentially affecting its flexibility, thermal stability, and processing characteristics.

Intermediacy in the Synthesis of Complex Organic Molecules

The 1,3,2-dioxasilinane ring system can serve as a key intermediate in the synthesis of complex organic molecules. These structures are cyclic silyl (B83357) acetals formed from the reaction of a disubstituted dichlorosilane (B8785471) (such as cyclohexyl(methyl)dichlorosilane) with a 1,3-diol. This reaction establishes a protected 1,3-diol system that is stable under various conditions, allowing for chemical modifications on other parts of the molecule.

The stability and selective cleavage of the dioxasilinane ring make it a valuable tool for synthetic chemists. The specific substituents on the silicon atom—in this case, a cyclohexyl and a methyl group—can fine-tune the stability and reactivity of the protecting group. For instance, bulkier groups on the silicon can enhance steric hindrance, potentially influencing the stereochemical outcome of subsequent reactions.

Utilization of the 1,3,2-Dioxasilinane Moiety as a Protecting Group or Synthetic Handle

The most prominent role of the 1,3,2-dioxasilinane moiety in organic synthesis is as a protecting group for 1,3-diols. synarchive.com Protecting groups are essential for preventing reactive functional groups, such as diols, from undergoing unwanted reactions during a multi-step synthesis. The 1,3,2-dioxasilinane ring effectively masks the two hydroxyl groups of a 1,3-diol.

The formation of a cyclic silyl acetal (B89532) like this compound is typically achieved by reacting the diol with a corresponding dichlorosilane in the presence of a base. The stability of this protecting group is a key advantage. It is generally robust under basic, reductive, and some oxidative conditions, yet it can be cleaved under specific acidic conditions or with fluoride-releasing reagents. This orthogonality allows for selective deprotection without affecting other protecting groups in the molecule. For example, a related compound, di-tert-Butyl dioxasilinane, is a known protecting group for 1,3-diols. synarchive.com

Common Protecting Groups for Diols

Protecting Group Typical Formation Typical Cleavage
Acetonide Ketone/Acetal, Acid Catalyst Aqueous Acid
Benzaldehyde Acetal Benzaldehyde, Acid Catalyst Aqueous Acid, Hydrogenolysis

| 1,3,2-Dioxasilinane | Dichlorosilane, Base | Acid, Fluoride Source |

Development of Novel Dioxasilinane-Based Functional Materials (General)

Functional materials derived from dioxasilinanes could potentially include:

Specialty Polymers: By functionalizing the dioxasilinane ring or the substituents on the silicon atom, these compounds could be polymerized to create materials with tailored properties.

Liquid Crystals: The rigid ring structure of the dioxasilinane, combined with appropriate substituents, could lead to the development of new liquid crystalline materials.

Precursors for Ceramics: Certain organosilicon compounds can be used as preceramic polymers, which upon pyrolysis yield silicon-based ceramics like silicon carbide or silicon oxycarbide.

Further research into the reactivity and properties of this compound is needed to fully explore its potential in the creation of advanced materials.

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